Methyl 6-hydroxynicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVPKLHKMKWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329003 | |
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-50-4 | |
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Methyl 6 Hydroxynicotinate
Established Synthetic Pathways for Methyl 6-Hydroxynicotinate
The synthesis of this compound can be achieved through several distinct pathways, ranging from classical esterification to more complex ring functionalization strategies.
The most direct method for synthesizing this compound is the esterification of its parent carboxylic acid, 6-hydroxynicotinic acid. This reaction is typically performed by treating the acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.netchemicalbook.com The mixture is heated under reflux to drive the reaction to completion. chemicalbook.com Following the reaction, the mixture is neutralized, often with a base like sodium bicarbonate, and the product ester is extracted using an organic solvent. researchgate.net
Table 1: Typical Conditions for Fischer Esterification of 6-Hydroxynicotinic Acid
| Parameter | Condition | Purpose |
| Reactants | 6-Hydroxynicotinic Acid, Methanol | Carboxylic acid and alcohol for ester formation. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, increasing electrophilicity. |
| Temperature | Reflux | Increases reaction rate and helps remove water byproduct. |
| Workup | Neutralization (e.g., NaHCO₃), Extraction | Removes acid catalyst and isolates the ester product. |
Alternative synthetic routes involve the construction or modification of the pyridine (B92270) ring itself. One such process begins with 2-methyl-5-ethylpyridine. google.com This starting material undergoes oxidation at an elevated temperature using a mixture of sulfuric acid and nitric acid. google.com This step converts the ethyl group into a carboxylic acid. The resulting 6-methylnicotinic acid intermediate is then esterified in situ or in a subsequent step with an alcohol to yield the final methyl nicotinate (B505614) derivative. google.com Another approach involves the enzymatic hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid, which can then be esterified as described previously. google.com This biocatalytic method utilizes microorganisms from genera such as Pseudomonas or Bacillus. google.com
While strong mineral acids like sulfuric acid are effective homogeneous catalysts for esterification, they can present challenges in separation and recycling. researchgate.net Advanced synthetic methodologies explore the use of solid acid catalysts, which are a form of heterogeneous catalysis. These catalysts, such as certain types of ion-exchange resins or zeolites, can be easily filtered from the reaction mixture and potentially reused, making the process more efficient and environmentally friendly. mdpi.com Although widely applied in other transesterification processes, the principles of heterogeneous catalysis are applicable to the synthesis of this compound, offering advantages over traditional homogeneous systems. mdpi.com
Chemical Reactivity and Derivatization Strategies
The chemical nature of this compound is defined by its two primary functional groups: the substituted pyridine core and the methyl ester group.
The pyridine ring in this compound is electron-deficient and can be susceptible to nucleophilic substitution, although the hydroxyl group is a poor leaving group. To facilitate substitution at the 6-position, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide. This activation allows for subsequent reaction with various nucleophiles. The general mechanism for such reactions is often a bimolecular nucleophilic substitution (SN2), where the incoming nucleophile attacks the carbon atom as the leaving group departs in a single, concerted step. libretexts.org
The methyl ester group of the compound is reactive and can undergo further transformations. One common reaction is transesterification, where the methyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of a catalyst would yield ethyl 6-hydroxynicotinate and methanol. This equilibrium-driven process is fundamental for modifying the ester functionality. mdpi.com
Table 2: Example of Transesterification of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |
| This compound | Ethanol | Acid or Base | Ethyl 6-hydroxynicotinate | Methanol |
Oxidation and Reduction Pathways of the Hydroxyl Group
The hydroxyl group of this compound is a key functional handle that allows for a variety of chemical transformations. Both oxidation and reduction pathways have been explored to modify this group, leading to intermediates with altered reactivity and biological profiles.
Oxidation of the Hydroxyl Group:
The oxidation of the 6-hydroxy group in pyridine rings can lead to the formation of corresponding pyridones or pyridine-N-oxides, depending on the oxidizing agent and reaction conditions. While specific studies detailing the direct oxidation of this compound are not extensively documented in readily available literature, general principles of pyridine chemistry suggest that reagents like peroxy acids (e.g., m-CPBA) could potentially oxidize the pyridine nitrogen to an N-oxide. The tautomeric equilibrium between the 6-hydroxy form and the 6-pyridone form also influences the outcome of oxidation reactions. Enzymatic oxidation is another pathway for the modification of similar structures. For instance, 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent enzyme, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003). nih.gov This highlights the potential for biocatalytic approaches in the selective oxidation of the hydroxynicotinate scaffold.
Reduction of the Hydroxyl Group:
The reduction of the hydroxyl group in 6-hydroxypyridines can be challenging due to the aromatic nature of the pyridine ring. Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines. Studies have shown that rhodium oxide (Rh₂O₃) can be an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions, including those with hydroxyl and carboxylic acid ester groups. rsc.org For instance, the hydrogenation of 6-hydroxypyridine-2-carboxylic acid has been reported using a Rh₂O₃ catalyst. rsc.org This suggests that similar conditions could be applied to reduce the pyridine ring of this compound to the corresponding piperidine (B6355638) derivative.
Furthermore, the conversion of the hydroxyl group to a better leaving group, such as a halide or a triflate, can facilitate its removal. For example, conversion to a chloro derivative, methyl 6-chloronicotinate, allows for subsequent dehalogenation reactions, which represent an indirect reduction of the C-O bond.
Below is a table summarizing potential oxidation and reduction transformations of the hydroxyl group in this compound based on analogous reactions.
| Transformation | Reagents and Conditions | Product |
| Oxidation | ||
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Methyl 6-hydroxy-1-oxido-pyridin-1-ium-3-carboxylate |
| Reduction | ||
| Catalytic Hydrogenation | H₂, Rh₂O₃ catalyst, TFE, 40°C, 5 bar | Methyl 6-hydroxypiperidine-3-carboxylate |
| Indirect Reduction (via chlorination) | 1. POCl₃ or SOCl₂ 2. Catalytic hydrogenation (e.g., H₂, Pd/C) | 1. Methyl 6-chloronicotinate 2. Methyl nicotinate |
Regioselective Functionalization and Formation of Novel Derivatives
The pyridine ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions, allowing for regioselective functionalization and the synthesis of a diverse range of novel derivatives. The positions on the pyridine ring (C2, C4, and C5) exhibit different reactivities, which can be exploited for selective modifications.
Halogenation:
Regioselective halogenation of activated pyridines, such as those bearing hydroxyl groups, can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) has been used for the regioselective bromination of hydroxypyridines. researchgate.net The position of substitution is influenced by the position of the activating hydroxyl group. For a 6-hydroxypyridine derivative, electrophilic substitution is generally directed to the 3- and 5-positions. Given that the 3-position is already substituted in this compound, halogenation would be expected to occur at the 5-position.
Nitration:
Nitration of pyridine rings typically requires harsh conditions due to the electron-deficient nature of the ring. However, the presence of the activating hydroxyl group in this compound facilitates electrophilic nitration. The reaction is regioselective, with the nitro group predominantly introduced at the position ortho or para to the hydroxyl group. In the case of this compound, nitration is expected to occur at the 5-position. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions:
A powerful strategy for the functionalization of this compound involves the conversion of the hydroxyl group into a halide, most commonly a chloro group, to generate methyl 6-chloronicotinate. bldpharm.comsigmaaldrich.comtcichemicals.com This key intermediate serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of methyl 6-chloronicotinate with boronic acids or their esters in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between methyl 6-chloronicotinate and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgrsc.org This reaction is instrumental in synthesizing alkynyl-substituted nicotinates.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of methyl 6-chloronicotinate with primary or secondary amines to form 6-amino-substituted nicotinates. wikipedia.orgorganic-chemistry.orglibretexts.org This is a highly versatile method for the synthesis of a variety of N-arylated and N-alkylated derivatives.
The table below summarizes some key regioselective functionalization reactions of this compound and its derivatives.
| Reaction Type | Substrate | Reagents and Conditions | Product |
| Halogenation | This compound | N-Bromosuccinimide (NBS) | Methyl 5-bromo-6-hydroxynicotinate |
| Nitration | This compound | HNO₃, H₂SO₄ | Methyl 6-hydroxy-5-nitronicotinate |
| Suzuki-Miyaura Coupling | Methyl 6-chloronicotinate | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Methyl 6-arylnicotinate |
| Sonogashira Coupling | Methyl 6-chloronicotinate | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N) | Methyl 6-alkynylnicotinate |
| Buchwald-Hartwig Amination | Methyl 6-chloronicotinate | Primary or secondary amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu) | Methyl 6-(substituted amino)nicotinate |
These synthetic methodologies provide access to a wide array of novel derivatives of this compound, each with potentially unique chemical and physical properties, making it a valuable scaffold for further chemical exploration and development.
Spectroscopic and Structural Elucidation Studies of Methyl 6 Hydroxynicotinate
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. By analyzing the interaction of electromagnetic radiation with methyl 6-hydroxynicotinate, valuable information regarding its structural framework, functional groups, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed map of the molecular structure can be constructed.
For this compound, ¹H NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms. A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) indicates distinct signals for the protons on the pyridine (B92270) ring and the methyl ester group. The anticipated chemical shifts (δ) are as follows: a broad singlet around 12.65 ppm attributed to the hydroxyl proton, a doublet at approximately 8.19 ppm (J = 2.5 Hz), a doublet of doublets at 8.00 ppm (J = 9.6, 2.5 Hz), a doublet at 6.58 ppm (J = 9.6 Hz) corresponding to the aromatic protons, and a singlet at 3.87 ppm for the methyl protons of the ester group. ichemical.com The splitting patterns, described by the coupling constants (J), reveal the connectivity between neighboring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OH | 12.65 | brs | - |
| Ar-H | 8.19 | d | 2.5 |
| Ar-H | 8.00 | dd | 9.6, 2.5 |
| Ar-H | 6.58 | d | 9.6 |
| CH₃ | 3.87 | s | - |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Tautomerism Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds within a molecule. For this compound, the IR spectrum would be expected to display absorption bands corresponding to the O-H stretching of the hydroxyl group, C=O stretching of the ester, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ester.
A significant aspect of the structure of 6-hydroxynicotinates is the potential for tautomerism, existing in equilibrium between the hydroxy-pyridine form and the pyridone form. IR spectroscopy can be instrumental in studying this phenomenon, as the vibrational frequencies of the C=O and O-H bonds differ in the two tautomers.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound would be expected to correspond to π→π* and n→π* transitions within the aromatic pyridine ring and the carbonyl group of the ester. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the tautomeric equilibrium.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₇NO₃), the expected exact mass is 153.0426. chemscene.com
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a unique fingerprint of the molecule's structure. While a detailed experimental fragmentation pattern for this compound is not provided in the search results, common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Fragmentation of the pyridine ring would also be expected. Analysis of these fragments provides valuable information for confirming the connectivity of the atoms within the molecule.
Crystallographic Analysis in Related Chemical Systems
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be determined, revealing bond lengths, bond angles, and intermolecular interactions.
X-ray Diffraction Studies of 6-Hydroxynicotinate Anions and Derivatives
While a crystal structure for this compound itself is not detailed in the provided search results, the crystal structure of the parent compound, 6-hydroxynicotinic acid, has been determined. researchgate.net This provides valuable insight into the behavior of the 6-hydroxynicotinate moiety in a crystalline environment.
The crystal structure of 6-hydroxynicotinic acid reveals a triclinic crystal system with the space group P-1. researchgate.net The molecules in the crystal are arranged in a way that is stabilized by a network of intermolecular hydrogen bonds. This hydrogen bonding is a key feature, influencing the packing of the molecules in the solid state. The study of such structures helps in understanding how these molecules interact with each other, which can be crucial for predicting physical properties like melting point and solubility.
Structural Analysis of Enzyme-Ligand Complexes involving Nicotinate (B505614) Derivatives
Understanding how nicotinate derivatives interact with biological macromolecules is crucial for drug design and understanding metabolic pathways. X-ray crystallography of enzyme-ligand complexes provides a static snapshot of these interactions at an atomic level.
A significant example is the structural analysis of 6-hydroxynicotinic acid 3-monooxygenase (NicC), an enzyme involved in the bacterial degradation of nicotinic acid. nih.govacs.orgnih.govresearchgate.netacs.orgwooster.edunih.gov The crystal structure of NicC from Pseudomonas putida has been solved, and although a complex with its natural substrate, 6-hydroxynicotinic acid, was not obtained, a complex with a substrate analog, 2-mercaptopyridine, was successfully characterized. nih.gov
This structure reveals the key amino acid residues in the enzyme's active site that are responsible for binding the substrate and facilitating the catalytic reaction. The analysis of the active site provides a detailed view of the hydrogen bonding and van der Waals interactions between the ligand and the protein. This information is invaluable for understanding the enzyme's mechanism and for the rational design of inhibitors or modified substrates. Studies on NicC have identified key residues such as His47 and Tyr215 as being critical for substrate binding and catalysis. acs.orgnih.gov
Biological and Enzymatic Research Involving Methyl 6 Hydroxynicotinate and Analogs
Role in Microbial Metabolic Pathways of Nicotinic Acid
6-hydroxynicotinic acid is a key intermediate in both aerobic and anaerobic degradation pathways of nicotinic acid (niacin) by various bacteria. nsf.gov These pathways are crucial for the cycling of nitrogen-containing aromatic compounds in the environment.
In aerobic bacteria such as Pseudomonas putida and Bordetella bronchiseptica, the degradation of nicotinic acid proceeds through an oxidative pathway where 6-hydroxynicotinic acid is a central metabolite. researchgate.netresearchgate.net The initial step involves the hydroxylation of nicotinic acid to form 6-hydroxynicotinic acid. researchgate.net Subsequently, 6-hydroxynicotinic acid undergoes further enzymatic conversion.
The gene cluster responsible for the aerobic degradation of nicotinic acid in Pseudomonas putida KT2440 has been identified and characterized. researchgate.net This cluster, termed the nic genes, encodes the enzymes necessary for the complete catabolism of nicotinic acid. A similar gene cluster is also found in Bordetella bronchiseptica. researchgate.net The pathway involves the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003), which is then further processed. researchgate.net
The anaerobic breakdown of nicotinic acid, for instance by Eubacterium barkeri, follows a fermentative pathway. nih.govnih.gov In this process, 6-hydroxynicotinate is also a crucial intermediate. researchgate.net The initial steps involve the conversion of nicotinic acid to 6-hydroxynicotinate. This is followed by the reduction of 6-hydroxynicotinate to 1,4,5,6-tetrahydro-6-oxonicotinate (B1259190) by the enzyme 6-hydroxynicotinate reductase. nih.govnih.gov This reaction is a key step in the anaerobic fermentation of nicotinate (B505614) to propionate (B1217596) and pyruvate. nih.govnih.gov The complete gene cluster encoding the nine enzymes required for this fermentation has been cloned and sequenced from E. barkeri. nih.gov
Enzymology of 6-Hydroxynicotinate-Converting Enzymes
The enzymatic transformations of 6-hydroxynicotinic acid are central to the microbial degradation of nicotinic acid. A key enzyme in the aerobic pathway is 6-Hydroxynicotinate 3-Monooxygenase.
6-Hydroxynicotinate 3-monooxygenase, abbreviated as NicC, is a flavin-dependent enzyme that plays a pivotal role in the aerobic degradation of nicotinic acid in bacteria like Bordetella bronchiseptica and Pseudomonas putida. researchgate.netresearchgate.net It belongs to the Group A flavin-dependent monooxygenases and catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. researchgate.netnih.gov
The catalytic mechanism of NicC involves a multistep process. nih.gov The enzyme catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (2,5-DHP), a reaction that involves both hydroxylation and decarboxylation. researchgate.netnih.gov This reaction is dependent on FAD and NADH. researchgate.net
The proposed mechanism suggests an electrophilic aromatic substitution. nih.gov Key amino acid residues, His47 and Tyr215, are thought to act as a general base to facilitate the hydroxylation of the substrate. nih.gov The reaction proceeds through the formation of a C4a-hydroperoxy-flavin intermediate, which is a common feature of flavin-dependent monooxygenases. nih.gov This intermediate is crucial for the subsequent hydroxylation of the aromatic ring of 6-hydroxynicotinic acid. nih.gov The binding of the substrate, 6-HNA, to the enzyme is a two-step process that significantly enhances the affinity of NicC for NADH, thereby promoting the reduction of the FAD cofactor. nih.gov
The enzymatic activity of NicC has been characterized through steady-state and transient-state kinetic analyses. nih.gov These studies have provided valuable data on the enzyme's efficiency, substrate affinity, and the influence of pH on its catalytic activity.
Steady-state kinetic analysis of NicC from Bordetella bronchiseptica has determined the Michaelis-Menten constants for its substrates. researchgate.net
| Substrate | KM (μM) | kcat (s-1) |
| 6-Hydroxynicotinate (6-HNA) | 447 ± 52 | 29 ± 1 |
| NADH | 11 ± 1 | 29 ± 1 |
| Table 1: Steady-state kinetic parameters for 6-Hydroxynicotinate 3-Monooxygenase (NicC) from Bordetella bronchiseptica. researchgate.net |
Studies with substrate analogs have also been conducted to probe the substrate specificity of NicC. For instance, 4-hydroxybenzoic acid, a homocyclic analog of 6-HNA, is hydroxylated and decarboxylated by NicC, but with a catalytic efficiency that is 420-fold lower than that for 6-HNA. nih.gov Another analog, 5-chloro-6-HNA, was found to be a more efficient substrate than 6-HNA itself. nih.gov
| Substrate/Analog | Relative Catalytic Efficiency (Compared to 6-HNA) |
| 6-Hydroxynicotinic acid (6-HNA) | 1 |
| 4-Hydroxybenzoic acid (4-HBA) | 1/420 |
| 5-Chloro-6-hydroxynicotinic acid (5-Cl-6-HNA) | 10 |
| Table 2: Relative catalytic efficiency of NicC with 6-HNA and its analogs. nih.gov |
The pH dependence of NicC activity has also been investigated, revealing an optimal pH range for its catalytic function.
6-Hydroxynicotinate 3-Monooxygenase (NicC)
Active Site Characterization and Mutagenesis Studies for Mechanistic Insights
To elucidate the catalytic mechanisms of enzymes involved in the metabolism of nicotinate and its derivatives, researchers have extensively studied their active sites through structural analysis and site-directed mutagenesis. These investigations have been particularly insightful for members of the xanthine (B1682287) oxidoreductase (XOR) family and flavin-dependent monooxygenases like 6-hydroxynicotinate 3-monooxygenase (NicC).
In human xanthine oxidase, mutagenesis studies have identified several key amino acid residues crucial for its function. For instance, residues such as Glu803 and Arg881 are involved in orienting the substrate, xanthine, within the active site through hydrogen bonding. nih.gov Specifically, the C2 carbonyl group of xanthine interacts with Arg881, while Glu803 forms hydrogen bonds with the N7 and C6=O groups. nih.gov The crystal structure of the XOR inhibitor complex has been instrumental in understanding these interactions. nih.gov
Similarly, in the bacterial enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) from Bordetella bronchiseptica, mutagenesis studies have highlighted the critical roles of Tyr215 and His47. researchgate.netnih.gov These residues are vital for both the binding of the substrate, 6-hydroxynicotinic acid (6-HNA), and for the efficient coupling of product formation. researchgate.netnih.gov Functional analyses of variants at these positions support an electrophilic aromatic substitution mechanism where the His47-Tyr215 pair likely acts as the general base to facilitate substrate hydroxylation. researchgate.netnih.gov
The table below summarizes the key residues and their functions in the active sites of these enzymes, as determined by mutagenesis studies.
| Enzyme | Organism/Source | Key Active Site Residues | Function in Catalysis |
| Xanthine Oxidoreductase (XOR) | Human | Glu803, Arg881 | Substrate binding and orientation through hydrogen bonds. nih.gov |
| 6-Hydroxynicotinate 3-Monooxygenase (NicC) | Bordetella bronchiseptica | Tyr215, His47 | Crucial for substrate binding and coupling of product formation; act as a general base in hydroxylation. researchgate.netnih.gov |
| Xanthine Dehydrogenase (XDH) | Rhodobacter capsulatus | Arg-310 | Involved in substrate specificity; mutation to methionine significantly affects the reaction with effective purine (B94841) substrates. researchgate.net |
These studies underscore the importance of specific amino acid residues in defining the substrate specificity and catalytic efficiency of enzymes that interact with nicotinate analogs.
Flavin-Dependent Hydroxylation Mechanisms and Intermediate Identification
Flavin-dependent monooxygenases are a critical class of enzymes that catalyze hydroxylation reactions in the degradation of aromatic compounds, including nicotinate derivatives. These enzymes utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), to activate molecular oxygen for the insertion of a hydroxyl group into the substrate.
The catalytic cycle involves the formation of a key reactive intermediate known as C4a-hydroperoxyflavin. nih.govnih.govnsf.govresearchgate.netacs.orgresearchgate.net This intermediate is formed when the reduced flavin cofactor reacts with molecular oxygen. nih.gov The stability of the C4a-hydroperoxyflavin is crucial for the efficient hydroxylation of the substrate. nih.gov In the absence of the substrate, this intermediate can decay by eliminating hydrogen peroxide. nih.gov
For 6-hydroxynicotinate 3-monooxygenase (NicC), a Group A flavin-dependent monooxygenase, the catalytic process involves three main stages: substrate binding, reduction of FAD by NADH, and subsequent reaction with oxygen to form the C4a-adduct for hydroxylation. nsf.govwooster.eduacs.org Kinetic analyses have provided evidence for the involvement of both C4a-hydroperoxy-flavin and C4a-hydroxy-flavin intermediates in the catalytic cycle of NicC. researchgate.netacs.org
The proposed mechanism for the decarboxylative hydroxylation of 6-HNA by NicC is an electrophilic aromatic substitution. researchgate.netnih.govnsf.gov This mechanism is supported by functional evidence from mutagenesis studies and kinetic analyses. researchgate.netnsf.gov The reaction results in the formation of 2,5-dihydroxypyridine. researchgate.netnsf.gov
The table below outlines the key intermediates and mechanistic steps in flavin-dependent hydroxylation.
| Mechanistic Step | Description | Key Intermediate |
| Flavin Reduction | The oxidized flavin cofactor (FAD) is reduced by a nicotinamide (B372718) cofactor (NADH or NADPH). | Reduced Flavin (FADH₂) |
| Oxygen Activation | The reduced flavin reacts with molecular oxygen (O₂) to form a highly reactive peroxyflavin species. nih.gov | C4a-peroxyflavin |
| Formation of Hydroxylating Intermediate | The C4a-peroxyflavin is protonated to form the key hydroxylating intermediate. nih.gov In some enzymes, this is mediated by the 2'-OH of the nicotinamide ribose of NADP+. nih.gov | C4a-hydroperoxyflavin |
| Substrate Hydroxylation & Intermediate Decay | The C4a-hydroperoxyflavin transfers a hydroxyl group to the substrate. This is followed by the decay of the resulting C4a-hydroxy-flavin intermediate to regenerate the oxidized flavin cofactor. researchgate.netacs.org | C4a-hydroxy-flavin |
Nicotinate Dehydrogenase (NDHase)
Nicotinate dehydrogenase (NDHase), also referred to as nicotinic acid hydroxylase, is a crucial oxidoreductase involved in the initial step of nicotinic acid catabolism in various microorganisms. nih.gov This enzyme belongs to the family of xanthine dehydrogenases and is typically a complex, multi-subunit protein. wikipedia.org
Enzymatic Hydroxylation of Nicotinic Acid to 6-Hydroxynicotinic Acid
Nicotinate + H₂O + NADP⁺ ⇌ 6-Hydroxynicotinate + NADPH + H⁺ wikipedia.orgenzyme-database.org
This initial hydroxylation is a critical step that prepares the nicotinic acid molecule for subsequent degradation in the metabolic pathway. nih.gov
Cofactor Requirements and Role of Metal Clusters
NDHase is a complex metallo-flavoprotein that relies on a series of cofactors and metal clusters to facilitate the electron transfer chain required for catalysis. nih.gov The precise composition can vary between organisms, but generally includes:
Flavin Adenine Dinucleotide (FAD) : A flavoprotein subunit containing FAD is a core component. nih.govwikipedia.orgnih.gov
Iron-Sulfur ([Fe-S]) Clusters : Most NDHases contain non-heme iron in the form of [2Fe-2S] clusters, which act as hydrogen carriers in the electron transport chain. nih.govnih.govresearchgate.net
Molybdenum Cofactor (Moco) : A molybdenum-binding protein is essential for the catalytic activity. nih.govnih.gov In some bacteria, this cofactor is a molybdopterin cytosine dinucleotide (MCD). nih.govresearchgate.net
Selenium : In certain anaerobic bacteria, such as Clostridium barkeri (now Eubacterium barkeri), NDHase contains a catalytically essential and labile selenium atom. enzyme-database.orgexpasy.org This selenium is coordinated with the molybdenum in the active site. nih.gov
The enzyme is often membrane-bound and requires the participation of the electron respiratory chain system, which can also involve cytochromes. nih.gov The subunits of NDHase are typically organized into domains responsible for binding each of these cofactors, creating an intramolecular electron transfer chain from the molybdenum active site to the final electron acceptor. nih.gov
The table below details the cofactors of Nicotinate Dehydrogenase.
| Cofactor/Metal Cluster | Type | Function |
| Flavin Cofactor | Flavin Adenine Dinucleotide (FAD) | Acts as a hydrogen carrier in the electron transport chain. nih.govwikipedia.org |
| Iron-Sulfur Clusters | [2Fe-2S] | Facilitate electron transfer. nih.govnih.gov |
| Molybdenum Cofactor | Molybdopterin Cytosine Dinucleotide (MCD) | Forms part of the catalytic active site for hydroxylation. nih.govresearchgate.net |
| Selenium | Selenido ligand to Molybdenum | Essential for catalysis in some species, occupying the position of a sulfido ligand. nih.gov |
6-Hydroxynicotinate Reductase and its Biochemical Function
Following the initial hydroxylation of nicotinic acid, 6-hydroxynicotinate can be further metabolized. One key enzyme in this subsequent pathway, particularly in anaerobic nicotinate fermentation by organisms like Eubacterium barkeri, is 6-hydroxynicotinate reductase. wikipedia.orgexpasy.org
This enzyme is an oxidoreductase that catalyzes the ferredoxin-dependent reduction of 6-hydroxynicotinate. wikipedia.org The reaction involves the reduction of the pyridine (B92270) ring to produce 6-oxo-1,4,5,6-tetrahydronicotinate. wikipedia.org
The biochemical reaction is as follows: 6-oxo-1,4,5,6-tetrahydronicotinate + oxidized ferredoxin ⇌ 6-hydroxynicotinate + reduced ferredoxin wikipedia.org
Substrate Specificity and Analog Reactivity in Enzymatic Systems
The enzymes involved in nicotinate metabolism exhibit a range of specificities towards their primary substrates and various structural analogs. This specificity is determined by the architecture of their active sites.
Nicotinate Dehydrogenase (NDHase) has been shown to act on a variety of nicotinate analogs to differing degrees. enzyme-database.orgexpasy.org Besides its natural substrate, nicotinic acid, some NDHases can hydroxylate compounds such as:
Pyrazine-2-carboxylate enzyme-database.orgexpasy.org
Pyrazine 2,3-dicarboxylate enzyme-database.orgexpasy.org
Trigonelline enzyme-database.orgexpasy.org
6-methylnicotinate (B8608588) enzyme-database.orgexpasy.org
3-cyanopyridine (B1664610) nih.gov
The ability to hydroxylate these analogs suggests a certain flexibility in the substrate-binding pocket. It is speculated that the electronic properties (conjugate and inductive effects) of the substituent group at the 3-position of the pyridine ring play a critical role in the hydroxylation at the 6-position. nih.gov
6-Hydroxynicotinate 3-monooxygenase (NicC) also displays activity towards analogs of 6-hydroxynicotinic acid (6-HNA). For example, the enzyme can catalyze the decarboxylative hydroxylation of 4-hydroxybenzoic acid (4-HBA), a homocyclic analog that lacks the ring nitrogen, although with a significantly lower catalytic efficiency (420-fold lower) than with 6-HNA. researchgate.netnih.govnsf.gov Furthermore, the reaction with 4-HBA is not as efficiently coupled, meaning a larger proportion of the reaction results in the formation of hydrogen peroxide instead of the hydroxylated product. wooster.edu This highlights the importance of the pyridine ring nitrogen for efficient catalysis by NicC. wooster.edu
Conversely, the analog 5-chloro-6-HNA is a more efficient substrate than 6-HNA itself, demonstrating that modifications to the substrate can enhance catalytic efficiency. researchgate.netnih.gov
The table below provides examples of analog reactivity for these enzymatic systems.
| Enzyme | Primary Substrate | Active Analogs | Inactive/Inhibitory Analogs |
| Nicotinate Dehydrogenase (NDHase) | Nicotinic Acid | Pyrazine-2-carboxylate, 3-cyanopyridine, 6-methylnicotinate. nih.govenzyme-database.orgexpasy.org | - |
| 6-Hydroxynicotinate 3-Monooxygenase (NicC) | 6-Hydroxynicotinic Acid | 4-hydroxybenzoic acid (lower efficiency), 5-chloro-6-HNA (higher efficiency), Coumalic acid (uncoupled). researchgate.netnih.govwooster.edu | 6-chloronicotinate (inhibitor). researchgate.net |
| HspB Monooxygenase | 6-hydroxy-3-succinoyl-pyridine | - | 6-hydroxynicotinate, 2,6-dihydroxypyridine. asm.org |
This differential reactivity provides valuable information for mapping the steric and electronic requirements of the enzyme active sites and for understanding the molecular basis of substrate recognition and catalysis.
Biotransformation and Biocatalysis Potential for Pyridine Derivatives
The field of biocatalysis offers a green and highly selective alternative to conventional chemical synthesis for the production of valuable pyridine derivatives. nih.gov Enzymes and whole-cell microbial systems are increasingly being explored for their ability to perform complex transformations on the pyridine ring, such as hydroxylation, N-oxidation, and the hydrolysis of nitriles. nih.govgoogle.com These biological systems operate under mild conditions, reduce the generation of hazardous byproducts, and often provide regio- and stereoselectivity that is difficult to achieve with traditional chemistry. nih.gov Research into the biotransformation of nicotinic acid and its analogs provides a framework for understanding the potential metabolic pathways and biocatalytic applications related to methyl 6-hydroxynicotinate.
A primary avenue of biotransformation for pyridine derivatives is microbial hydroxylation, a key initial step in their degradation that increases polarity and prepares the molecule for ring cleavage. nih.gov Various bacterial strains have been identified that can hydroxylate nicotinic acid and its derivatives at specific positions. For instance, the degradation of nicotinic acid in many aerobic bacteria begins with its hydroxylation to 6-hydroxynicotinic acid, the parent acid of this compound. nih.gov This conversion is catalyzed by nicotinic acid hydroxylase. nih.gov A novel microbial strain, Yersinia pseudotuberculosis MTCC 5129, has been utilized for the biotransformation of nicotinic acid to 6-hydroxynicotinic acid, achieving high conversion rates in a batch process.
Further enzymatic modification of 6-hydroxynicotinic acid has also been documented. The flavin-dependent monooxygenase, 6-hydroxynicotinate 3-monooxygenase (NicC), found in aerobic bacteria like Bordetella bronchiseptica, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to yield 2,5-dihydroxypyridine. This reaction is a critical step in the complete degradation of nicotinic acid.
In addition to hydroxylation, other enzymatic transformations are crucial for the synthesis and modification of pyridine derivatives. The use of nitrilases for the conversion of 3-cyanopyridine to nicotinic acid is a well-established biocatalytic process with industrial potential. google.com Microorganisms such as Rhodococcus rhodochrous J1 and recombinant E. coli expressing nitrilase have demonstrated the ability to hydrolyze 3-cyanopyridine with high efficiency and yield, offering a sustainable route to this important vitamin and chemical precursor. google.com
Whole-cell biocatalysis provides a robust method for complex transformations of the pyridine ring. For example, Ralstonia/Burkholderia sp. strain DSM 6920 exhibits a 6-methylnicotinate-2-oxidoreductase that can regioselectively hydroxylate a range of pyridine carboxylic acids at the C2 position. This demonstrates the potential for creating a variety of hydroxylated nicotinic acid analogs. Similarly, whole cells of Burkholderia sp. MAK1 can perform regioselective N-oxidation on various pyridine compounds, a transformation that is valuable in the electronics and pharmaceutical industries. nih.gov While direct microbial transformation of this compound is not extensively documented, it is plausible that the initial step would involve the enzymatic hydrolysis of its methyl ester to 6-hydroxynicotinic acid, which would then enter established metabolic pathways.
The table below summarizes key research findings in the biotransformation of pyridine derivatives closely related to this compound.
Table 1. Examples of Biotransformation and Biocatalysis of Pyridine Derivatives
| Substrate | Biocatalyst (Microorganism/Enzyme) | Transformation Type | Product(s) | Key Findings |
|---|---|---|---|---|
| Nicotinic Acid | Yersinia pseudotuberculosis MTCC 5129 | Hydroxylation | 6-Hydroxynicotinic Acid | A novel microbial strain used for the efficient production of 6-hydroxynicotinic acid. |
| 6-Hydroxynicotinic Acid | Bordetella bronchiseptica RB50 (NicC enzyme) | Decarboxylative Hydroxylation | 2,5-Dihydroxypyridine | Elucidation of the mechanism for a key flavin-dependent enzyme in the nicotinic acid degradation pathway. |
| 3-Cyanopyridine | Rhodococcus rhodochrous J1 (Nitrilase) | Hydrolysis | Nicotinic Acid | Achieved 100% conversion of the substrate to nicotinic acid. |
| 6-Methylnicotinate | Ralstonia/Burkholderia sp. strain DSM 6920 | Regioselective Hydroxylation | 2-Hydroxy-6-methylnicotinate | Demonstrates broad substrate specificity for the hydroxylation of various pyridine carboxylic acids at the C2 position. |
| 3-Methylpyridine | Burkholderia sp. MAK1 | Regioselective N-oxidation | 3-Methylpyridine-N-oxide | Whole-cell biocatalysis provides a green and precise alternative to chemical oxidation. nih.gov |
Advanced Theoretical and Computational Investigations of Methyl 6 Hydroxynicotinate
Molecular Docking and Ligand Binding Predictions with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in structure-based drug design, allowing researchers to screen virtual libraries of compounds against a protein target and predict the strength and type of binding. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. mdpi.com
In the context of Methyl 6-hydroxynicotinate, molecular docking can be employed to identify potential protein targets and elucidate its mechanism of action at a molecular level. For instance, its structural similarity to 6-hydroxynicotinic acid, a known metabolite, suggests that it may interact with enzymes involved in nicotinic acid degradation, such as 6-hydroxynicotinate 3-monooxygenase (NicC). nih.gov Docking studies could predict whether this compound binds to the active site of NicC and how its binding mode and affinity compare to the native substrate.
The typical output of a docking simulation includes the binding energy, which indicates the stability of the ligand-protein complex, and a detailed map of the intermolecular interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com By analyzing these interactions, researchers can understand the key residues responsible for binding and potentially modify the ligand's structure to enhance its affinity or selectivity.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
| Target A (e.g., Kinase) | -8.2 | ASP-145, LYS-88, PHE-190 | Hydrogen Bond, Pi-Pi Stacking |
| Target B (e.g., Monooxygenase) | -7.5 | SER-102, TRP-210, LEU-214 | Hydrogen Bond, Hydrophobic |
| Target C (e.g., Dehydrogenase) | -6.9 | GLY-55, ASN-112, VAL-60 | Hydrogen Bonds |
This table presents hypothetical data to illustrate the typical results of a molecular docking study.
Quantum Chemical Studies on Electronic Structure, Reactivity, and Tautomeric Equilibria
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. jocpr.com These calculations can determine the three-dimensional geometry of a molecule, the distribution of electron density, and the energies of molecular orbitals, which are fundamental to understanding its reactivity and stability. biointerfaceresearch.com
For this compound, quantum chemical calculations can elucidate several key features. The molecule can exist in two tautomeric forms: the 6-hydroxy-pyridine form and the 6-pyridone form. DFT calculations can predict the relative energies of these tautomers, thereby determining which form is more stable under different conditions (e.g., in the gas phase or in a solvent).
Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. jocpr.com A small energy gap suggests a molecule is more polarizable and reactive. jocpr.com
Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. jocpr.com For this compound, an MESP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding. jocpr.com
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
| Tautomer Energy Difference (Pyridone vs. Hydroxy) | -12 kcal/mol | Predicts the pyridone form is more stable |
This table contains theoretical data based on typical DFT calculation results for similar heterocyclic compounds.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about the dynamic behavior of molecules, including conformational changes and the stability of protein-ligand complexes. scilit.com
When applied to this compound, MD simulations can provide insights beyond the static picture offered by molecular docking. After docking this compound into a protein's active site, an MD simulation can be run to assess the stability of the binding pose. mdpi.com The simulation tracks the movements of both the ligand and the protein, revealing whether the initial interactions are maintained over time and how the protein structure might adapt to the ligand's presence. nih.gov
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the system. A stable RMSD over the simulation time suggests a stable protein-ligand complex. mdpi.com Another important analysis is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein, identifying which residues are most affected by ligand binding.
These simulations are crucial for refining docking results and improving the accuracy of binding affinity predictions through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.com
Spectroscopic Property Prediction and Validation
Computational chemistry can accurately predict various spectroscopic properties, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. DFT calculations are commonly used to compute harmonic vibrational frequencies and NMR chemical shifts. jocpr.com
For this compound, theoretical calculations can predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can be compared with experimental data to confirm the molecular structure and assign specific signals to each atom. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in experimental IR and Raman spectra. A good agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure and its computed equilibrium geometry. jocpr.com
Discrepancies between predicted and experimental values can often be accounted for by environmental factors (like solvent effects) or by applying scaling factors to the computational results. This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical characterization.
Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound
| Data Type | Predicted Value | Hypothetical Experimental Value |
| ¹H NMR Chemical Shift (H at C2) | 8.6 ppm | 8.5 ppm |
| ¹H NMR Chemical Shift (H at C4) | 7.9 ppm | 7.8 ppm |
| ¹³C NMR Chemical Shift (C=O, ester) | 165 ppm | 164 ppm |
| IR Vibrational Frequency (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| IR Vibrational Frequency (O-H stretch, if present) | 3400 cm⁻¹ | 3390 cm⁻¹ |
This table illustrates the expected correlation between computationally predicted spectroscopic data and experimental measurements.
Research Applications in Synthetic and Medicinal Chemistry
Methyl 6-Hydroxynicotinate as a Versatile Synthetic Building Block
This compound's value as a synthetic building block lies in the reactivity of its functional groups and the inherent properties of its pyridine (B92270) core. The hydroxyl group can readily undergo O-alkylation or O-arylation, while the methyl ester can be hydrolyzed, reduced, or converted to other functional groups. The pyridine ring itself can be subject to various substitution reactions, allowing for the introduction of additional functionalities.
The tautomeric nature of the 6-hydroxypyridine moiety, existing in equilibrium with its pyridone form, further expands its synthetic utility. This allows for selective reactions at either the oxygen or nitrogen atom, depending on the reaction conditions. This versatility enables chemists to strategically manipulate the molecule to construct diverse and complex chemical scaffolds.
For instance, the hydroxyl group can be converted to a triflate, a good leaving group, which then allows for palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of many organic molecules.
Table 1: Key Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 6-Alkoxynicotinate ester |
| O-Arylation | Aryl halide, Catalyst (e.g., CuI), Base | 6-Aryloxynicotinate ester |
| Ester Hydrolysis | Acid or Base (e.g., NaOH, HCl) | 6-Hydroxynicotinic acid |
| Ester Reduction | Reducing agent (e.g., LiAlH₄) | (5-(Hydroxymethyl)pyridin-2-yl)methanol |
| Triflation | Triflic anhydride, Base | Methyl 6-(trifluoromethanesulfonyloxy)nicotinate |
| Halogenation | Halogenating agent (e.g., POCl₃) | Methyl 6-chloronicotinate |
Development of Functionalized Derivatives and Analogs for Targeted Research
The ability to readily modify this compound has led to the development of a vast library of functionalized derivatives and analogs. These compounds are often designed with specific biological targets in mind, playing a crucial role in medicinal chemistry and drug discovery.
One significant area of research involves the synthesis of substituted pyridone structures, which are prevalent in many biologically active compounds. By manipulating the core structure of this compound, researchers can introduce various substituents to probe structure-activity relationships (SAR) and optimize the pharmacological properties of a lead compound.
For example, derivatives of this compound have been investigated as potential kinase inhibitors. ed.ac.uknih.govnih.govgoogle.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The pyridine core of this compound can serve as a scaffold to which different chemical groups are attached to enhance binding affinity and selectivity for specific kinases.
Furthermore, analogs of this compound are being explored as modulators of G-protein coupled receptors (GPCRs). nih.govnih.govmdpi.commdpi.com GPCRs are a large family of transmembrane receptors that are involved in a wide range of physiological processes, making them important drug targets. The development of novel ligands for these receptors is a key area of pharmaceutical research, and the versatility of this compound allows for the systematic modification of molecular structure to achieve desired receptor interactions.
Table 2: Examples of Functionalized Derivatives and Their Research Applications
| Derivative Class | Synthetic Modification | Targeted Research Area |
| 6-Alkoxy and 6-Aryloxynicotinates | O-alkylation/O-arylation | Kinase inhibition, GPCR modulation |
| Substituted Pyridones | N-alkylation/N-arylation of pyridone tautomer | Antibacterial agents, Antiviral agents |
| Bicyclic Heterocycles | Annulation reactions on the pyridine ring | CNS disorders, Inflammatory diseases |
| Halogenated Nicotinates | Conversion of hydroxyl to halide | Intermediates for cross-coupling reactions |
Strategies for Intermediate Synthesis in Complex Organic Molecules, including Pharmaceutical and Agrochemical Development
The strategic importance of this compound extends to its use as a key intermediate in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its pre-functionalized pyridine ring provides a convenient starting point for the construction of more elaborate molecular architectures.
Similarly, in the agrochemical sector, a significant number of herbicides, insecticides, and fungicides contain a pyridine moiety. nih.govresearchgate.net The development of new and more effective crop protection agents is an ongoing process, and the ability to efficiently synthesize novel pyridine-based compounds is crucial. This compound provides a cost-effective and versatile starting material for the exploration of new agrochemical candidates. For example, substituted nicotinic acids, which can be derived from this compound, are key components in certain classes of herbicides.
The use of this compound as an intermediate allows for the late-stage introduction of diversity into a molecule. This means that a common intermediate can be used to generate a wide range of analogs, which can then be screened for biological activity. This strategy is highly efficient in the lead optimization phase of drug and agrochemical discovery.
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding and Knowledge Gaps
Current research has firmly established Methyl 6-hydroxynicotinate as a vital heterocyclic building block. Its synthesis is achievable through various established routes, often involving the modification of pyridine (B92270) precursors. The reactivity of the molecule is primarily dictated by the interplay of its three functional groups: the pyridine ring, the hydroxyl group, and the methyl ester. The lone pair of electrons on the nitrogen atom imparts basic properties, while the hydroxyl group can exhibit tautomerism, existing in equilibrium with its 2-pyridone form. This tautomerism is a critical aspect of its chemistry that influences its reaction pathways.
Despite this foundational knowledge, significant gaps remain. A comprehensive understanding of the tautomeric equilibrium under different solvent and temperature conditions is not fully elucidated. While general reactivity is understood, a detailed, quantitative kinetic and thermodynamic profiling of its reactions is lacking. Furthermore, while it is used in the synthesis of pharmaceuticals and other complex molecules, the full scope of its potential biological activities remains underexplored. nih.gov
| Area of Study | Established Understanding | Identified Knowledge Gaps |
| Synthesis | Multiple synthetic pathways from pyridine precursors are known. nih.govijarsct.co.in | Lack of comparative studies on the efficiency, cost-effectiveness, and environmental impact ("greenness") of different synthetic routes. |
| Chemical Structure | The molecule exists as a tautomer between the 6-hydroxy-pyridine and 6-pyridone forms. | Quantitative data on the tautomeric equilibrium under various conditions (solvent, pH, temperature) is sparse. |
| Reactivity | Known to undergo reactions typical of pyridines, phenols/pyridones, and esters. | Detailed kinetic and mechanistic studies for many of its key reactions are not widely available. Exploration of its coordination chemistry with various metals is limited. |
| Applications | Primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. dataintelo.com | The intrinsic biological activity of the compound itself is not thoroughly investigated. Its potential in materials science remains largely untapped. |
Identification of Emerging Research Areas for this compound
The unique structural features of this compound position it at the forefront of several emerging research areas. Its utility is expanding beyond its traditional role as a simple synthetic intermediate.
Medicinal Chemistry and Drug Discovery : The pyridine scaffold is a well-known pharmacophore present in numerous approved drugs. nih.gov An emerging trend is the use of functionalized pyridines like this compound as foundational scaffolds for creating novel therapeutic agents. Research is moving towards synthesizing libraries of derivatives for screening against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic diseases. doaj.orgmdpi.com There is particular interest in its potential application in developing treatments for neurodegenerative diseases and as an agent in retinoprotective therapies. mdpi.com
Catalysis : The nitrogen atom of the pyridine ring and the adjacent hydroxyl group can act as a bidentate ligand for metal catalysts. This opens up new avenues for designing novel organometallic catalysts for a variety of organic transformations. Future research could focus on developing chiral catalysts based on this scaffold for asymmetric synthesis, a critical area in modern drug development. nih.gov
Materials Science : The ability of the molecule to participate in hydrogen bonding and coordinate with metal ions makes it a candidate for the development of new functional materials. Emerging research could explore its use in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and liquid crystals. These materials could have applications in gas storage, separation technologies, and optoelectronics.
Prospective Methodological Advancements in its Study and Application
Future progress in understanding and utilizing this compound will be significantly influenced by methodological advancements.
Computational Chemistry and In Silico Screening : The use of computational tools, such as Density Functional Theory (DFT), will be crucial for gaining a deeper understanding of the compound's electronic structure, reactivity, and tautomeric equilibrium. These methods can predict reaction outcomes and guide synthetic efforts, saving time and resources. Furthermore, in silico screening of virtual libraries based on the this compound scaffold can rapidly identify potential drug candidates for further experimental validation.
High-Throughput Synthesis and Screening : Advances in automated synthesis and high-throughput screening (HTS) will accelerate the discovery of new derivatives with desirable properties. By combining robotic synthesis with automated biological assays, researchers can rapidly explore the structure-activity relationships of a vast number of compounds, significantly speeding up the drug discovery process.
Advanced Spectroscopic and Analytical Techniques : The application of more sophisticated analytical techniques will provide deeper insights into the compound's behavior. For instance, advanced NMR techniques can be used to study the tautomeric equilibrium in detail, while techniques like mass spectrometry can be employed to analyze its metabolic fate in biological systems. nih.gov The development of novel analytical methods will be essential for quality control in its industrial production and for its detection and quantification in various matrices. ijarsct.co.in
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing methyl 6-hydroxynicotinate, and how can reaction efficiency be optimized?
- Answer : this compound can be synthesized via esterification of 6-hydroxynicotinic acid with methanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of the acid and methanol in the presence of concentrated sulfuric acid (1–2% v/v) for 4–6 hours. Purification via vacuum distillation or recrystallization yields the product. Reaction efficiency can be optimized by controlling temperature (70–80°C), monitoring pH to avoid side reactions, and using anhydrous conditions to prevent hydrolysis. This method adapts the high-yield (89%) ethyl ester synthesis reported for analogous compounds .
Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?
- Answer : Refer to Safety Data Sheets (SDS) for guidance:
- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Avoid inhalation by using respirators if ventilation is inadequate .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides) and bases; keep separate to prevent hazardous reactions .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm structure via H and C NMR, focusing on the ester carbonyl (~165–170 ppm) and hydroxyl proton (broad singlet, ~12 ppm).
- HPLC : Use reverse-phase C18 columns with UV detection at 260 nm (optimal for aromatic rings). Compare retention times against commercial standards.
- Mass Spectrometry : ESI-MS in positive ion mode to identify molecular ion peaks ([M+H] at m/z 168.1) and fragmentation patterns.
- Melting Point : Consistent melting range (e.g., 145–148°C) confirms purity .
Advanced Research Questions
Q. How can microbial degradation pathways of this compound inform its environmental fate and persistence?
- Answer : Aerobic catabolism involves enzymatic steps mediated by Azorhizobium and Bacillus strains. Key enzymes include:
- 6-Hydroxynicotinate 3-Monooxygenase (EC 1.14.13.114) : A flavoprotein (FAD-dependent) that hydroxylates and decarboxylates the compound to 2,5-dihydroxypyridine .
- 6-Hydroxynicotinate Dehydrogenase (EC 1.17.3.3) : A molybdenum-containing enzyme oxidizing the compound to 2,6-dihydroxynicotinate with as a byproduct .
- Experimental Design : Use -labeled this compound in microbial cultures to track release, indicating complete mineralization. Mutant strains (e.g., Glr- phenotypes) can identify rate-limiting steps .
Q. How can conflicting data on enzymatic activity toward this compound derivatives be resolved?
- Answer : Contradictions often arise from assay conditions or enzyme sources. Methodological solutions include:
- Standardized Assays : Replicate experiments under controlled pH (7.0–7.5), temperature (30°C), and cofactor concentrations (NADH, FAD).
- Enzyme Purity : Validate via SDS-PAGE and activity assays using purified isoforms (e.g., NicC vs. HNA-3-monooxygenase) .
- Cross-Validation : Compare results across techniques (e.g., UV spectroscopy for substrate depletion, HPLC for metabolite profiling) .
Q. What experimental strategies are effective in elucidating the role of this compound in nicotinate catabolism?
- Answer :
- Mutant Screening : Use transposon mutagenesis to generate Azorhizobium mutants unable to utilize this compound as a carbon/nitrogen source. Phenotypic categorization (e.g., Aac-, Glr-) identifies disrupted metabolic nodes .
- Isotopic Tracing : Incubate cultures with -labeled substrate and analyze intermediates via LC-MS. For example, 2-formylglutarate (2FG) accumulation indicates incomplete decarboxylation .
- Enzyme Kinetics : Measure and for recombinant enzymes (e.g., NicC) under varying substrate concentrations to map catalytic efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
